

# BMS-986470: An Investigational Oral Therapeutic for Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986470 |           |
| Cat. No.:            | B15542348  | Get Quote |

**BMS-986470** is an investigational, orally administered, dual molecular glue degrader currently in early-stage clinical development for the treatment of sickle cell disease (SCD). As of late 2025, definitive clinical trial outcomes comparing **BMS-986470** to a placebo are not yet available, with the first-in-human Phase 1/2a study actively recruiting participants. This guide provides a comprehensive overview of the available preclinical data, the mechanism of action, and the design of the ongoing placebo-controlled clinical trial.

**BMS-986470** is a novel therapeutic agent that functions by inducing the degradation of two key proteins, ZBTB7A and WIZ, which are known to be transcriptional repressors of γ-globin.[1] By targeting these proteins for degradation, **BMS-986470** aims to increase the production of fetal hemoglobin (HbF), a known mitigator of the pathophysiology of sickle cell disease.[1][2] The induction of HbF can interfere with the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling, improving anemia, and decreasing the incidence of vaso-occlusive crises (VOCs).[3]

## **Preclinical Data Summary**

Preclinical studies have demonstrated the potential of **BMS-986470** to induce HbF and degrade its target proteins. The following table summarizes key findings from in vitro and in vivo preclinical models.



| Experimental System                                    | Key Outcomes                                                                                                                                                                                            | Reference |
|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Human CD34+ cell-derived erythroblasts                 | <ul> <li>Strong induction of HbF with a mean fluorescence intensity</li> <li>(MFI) of 12.5 93% F-cells</li> <li>(erythrocytes expressing HbF).</li> <li>- 73-fold increase in γ-globin mRNA.</li> </ul> | [2]       |
| Erythroblasts from SCD patients                        | - Significant degradation of ZBTB7A and WIZ Potent induction of HbF.                                                                                                                                    | [2]       |
| Engrafted NBSGW mouse<br>model of human erythropoiesis | - Dose-proportional<br>pharmacokinetics/pharmacody<br>namics Dose-dependent<br>activation of HbF.                                                                                                       | [2]       |
| Naive healthy cynomolgus<br>monkeys                    | - Well-tolerated at doses up to<br>7.5 mg/kg for 16 days Dose-<br>dependent degradation of<br>ZBTB7A and WIZ Evidence<br>of HbF activation.                                                             | [2]       |

## **Mechanism of Action: Signaling Pathway**

**BMS-986470** acts as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins ZBTB7A and WIZ. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ, leading to the derepression of the γ-globin gene and increased production of HbF.





Click to download full resolution via product page

Mechanism of action of BMS-986470.

## **Clinical Trial Protocol: NCT06481306**

A Phase 1/2a, first-in-human, randomized, double-blind, placebo-controlled, dose-finding study is currently underway to evaluate **BMS-986470** in healthy volunteers and patients with sickle cell disease.[4]



#### Study Objectives:

- Primary: To evaluate the safety and tolerability of BMS-986470.
- Secondary: To assess the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of BMS-986470.
- Exploratory: To gather preliminary evidence of the drug's efficacy in inducing HbF and improving hematological parameters in individuals with SCD.

Key Inclusion Criteria for SCD Patients:

- Diagnosis of Sickle Cell Disease (HbSS or HbSβ0-thalassemia).[5]
- History of at least 4 vaso-occlusive crises (VOCs) in the past 12 months or at least 2 in the past 6 months.[5]
- Age 18 years or older.[6]

Key Exclusion Criteria for SCD Patients:

- Recent blood transfusions.[5]
- Severe organ damage or other significant medical conditions.[5]

#### **Treatment Arms:**

The study includes multiple cohorts receiving different doses of **BMS-986470** or a placebo.[5] The assignment to either the treatment or placebo group is randomized and double-blinded, meaning neither the participants nor the investigators know who is receiving the active drug.[6]

## **Experimental Workflow of the Clinical Trial**

The ongoing clinical trial follows a structured workflow to ensure patient safety and data integrity.





Click to download full resolution via product page

High-level workflow of the NCT06481306 clinical trial.

As the clinical trial for **BMS-986470** progresses, further data on its safety and efficacy in comparison to placebo will become available. These findings will be crucial in determining the potential of this novel therapeutic agent to address the unmet medical needs of patients with sickle cell disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. drughunter.com [drughunter.com]
- 2. Discovery of dual molecular glue degrader BMS-986470 | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. allclinicaltrials.com [allclinicaltrials.com]
- 5. A Study to Evaluate BMS-986470 in Healthy Volunteers and Participants With Sickle Cell Disease | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. Trial Summary | NMDP<sup>SM</sup> CTSS [ctsearchsupport.org]
- To cite this document: BenchChem. [BMS-986470: An Investigational Oral Therapeutic for Sickle Cell Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542348#clinical-trial-outcomes-of-bms-986470-compared-to-placebo]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com